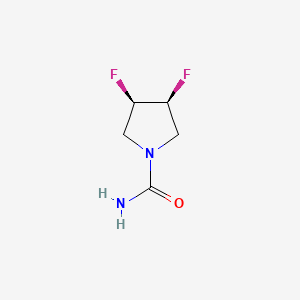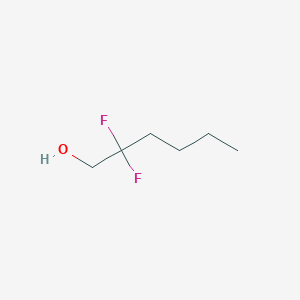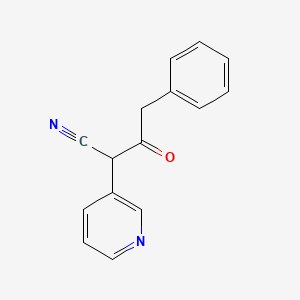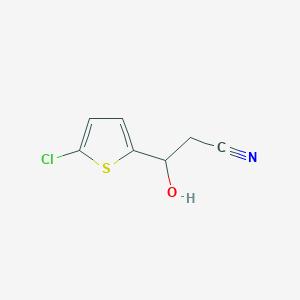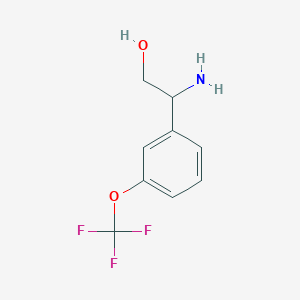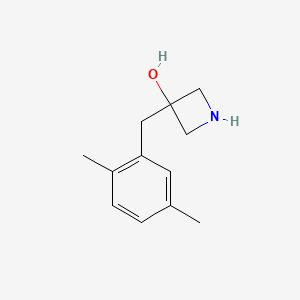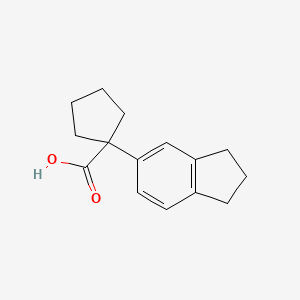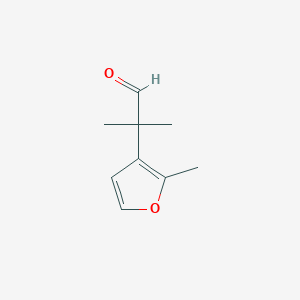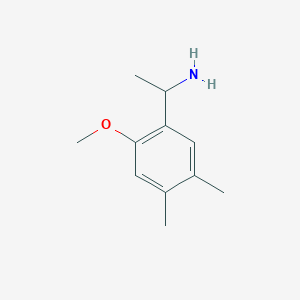
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine is an organic compound with a complex structure that includes a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
The synthesis of 1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine typically involves several steps. One common method includes the nucleophilic substitution reaction of 4-bromo-2,5-dimethoxyphenethylamine with methoxymethyl chloride in the presence of a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, methoxymethyl chloride for substitution, and various oxidizing agents for oxidation are used
Major Products: The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives.
Scientific Research Applications
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.
Biology: It is used in studies investigating the effects of psychedelics on the human brain, particularly in relation to serotonin receptors.
Medicine: Research into its potential therapeutic effects, especially in the context of mental health and neurological disorders, is ongoing.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine involves its interaction with molecular targets such as serotonin receptors. It is thought to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain and producing its effects .
Comparison with Similar Compounds
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine can be compared with similar compounds such as:
2- [3,5-dimethoxy-4- (methoxymethyl)phenyl]ethan-1-amine:
1-(2-Methoxy-4-methylphenyl)ethan-1-one: A versatile small molecule scaffold used in various chemical syntheses.
1-(3-(4-Methoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine: Another related compound with similar structural features.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific interactions and uses.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-7-5-10(9(3)12)11(13-4)6-8(7)2/h5-6,9H,12H2,1-4H3 |
InChI Key |
VCXFBOJZDAKFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


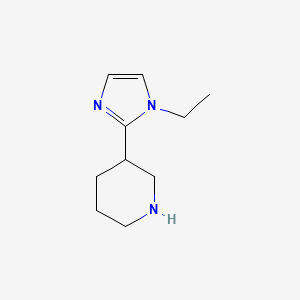
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13599643.png)
